molecular formula C22H18 B13967820 2,3-Dimethylcholanthrene CAS No. 63041-62-3

2,3-Dimethylcholanthrene

Cat. No.: B13967820
CAS No.: 63041-62-3
M. Wt: 282.4 g/mol
InChI Key: UPRQKLZBOHCFKB-UHFFFAOYSA-N
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Description

2,3-Dimethylcholanthrene is a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. It is a derivative of cholanthrene, with two methyl groups attached at the 2 and 3 positions of the molecule. This compound is primarily used in scientific research to study the mechanisms of carcinogenesis and the effects of PAHs on biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylcholanthrene typically involves the alkylation of cholanthrene. One common method is the Friedel-Crafts alkylation, where cholanthrene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound is not common due to its limited applications and carcinogenic nature. when required, it is synthesized in specialized laboratories following strict safety protocols to minimize exposure and environmental contamination.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylcholanthrene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Friedel-Crafts alkylation and acylation reactions are common, using reagents like alkyl halides and acyl chlorides in the presence of Lewis acids.

Major Products Formed

    Oxidation: Quinones and hydroxylated derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Alkylated and acylated derivatives.

Scientific Research Applications

2,3-Dimethylcholanthrene is extensively used in scientific research, particularly in the fields of:

    Chemistry: Studying the reactivity and properties of PAHs.

    Biology: Investigating the biological effects of PAHs on living organisms.

    Medicine: Understanding the mechanisms of carcinogenesis and developing cancer therapies.

    Industry: Limited use in the development of materials and chemicals that require PAH derivatives.

Mechanism of Action

2,3-Dimethylcholanthrene exerts its effects primarily through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the receptor, leading to the transcription of various genes involved in xenobiotic metabolism. This activation can result in the formation of reactive oxygen species (ROS) and DNA adducts, which contribute to its carcinogenic properties.

Comparison with Similar Compounds

2,3-Dimethylcholanthrene is similar to other PAHs such as:

  • 3-Methylcholanthrene
  • Benzo[a]pyrene
  • Dibenz[a,h]anthracene

Uniqueness

What sets this compound apart is its specific methylation pattern, which influences its reactivity and biological effects. The presence of methyl groups at the 2 and 3 positions can affect its binding affinity to AhR and its subsequent metabolic activation.

List of Similar Compounds

  • 3-Methylcholanthrene
  • Benzo[a]pyrene
  • Dibenz[a,h]anthracene
  • 7,12-Dimethylbenz[a]anthracene

Properties

CAS No.

63041-62-3

Molecular Formula

C22H18

Molecular Weight

282.4 g/mol

IUPAC Name

2,3-dimethyl-1,2-dihydrobenzo[j]aceanthrylene

InChI

InChI=1S/C22H18/c1-13-7-8-16-12-19-17-6-4-3-5-15(17)9-10-18(19)20-11-14(2)21(13)22(16)20/h3-10,12,14H,11H2,1-2H3

InChI Key

UPRQKLZBOHCFKB-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C3C1=C(C=CC3=CC4=C2C=CC5=CC=CC=C54)C

Origin of Product

United States

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